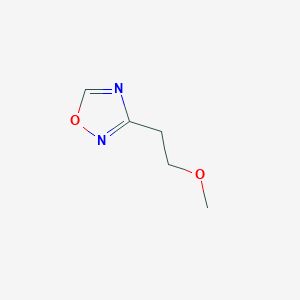
3-(2-Methoxyethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethyl)-1,2,4-oxadiazole is a heterocyclic organic compound that features an oxadiazole ring substituted with a 2-methoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an orthoester or a nitrile oxide. The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or acetonitrile, and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.
化学反应分析
Types of Reactions
3-(2-Methoxyethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The methoxyethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学研究应用
3-(2-Methoxyethyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties, such as thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3-(2-Methoxyethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication. The exact mechanism would vary based on the specific biological context and the structure of the compound.
相似化合物的比较
3-(2-Methoxyethyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
- 3-(2-Ethoxyethyl)-1,2,4-oxadiazole
- 3-(2-Methylpropyl)-1,2,4-oxadiazole
- 3-(2-Chloroethyl)-1,2,4-oxadiazole
These compounds share the oxadiazole core but differ in their substituents, which can significantly affect their chemical properties and applications. For example, the presence of different alkyl or aryl groups can influence the compound’s solubility, reactivity, and biological activity. The uniqueness of this compound lies in its specific substituent, which imparts distinct properties that can be advantageous in certain applications.
属性
分子式 |
C5H8N2O2 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
3-(2-methoxyethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C5H8N2O2/c1-8-3-2-5-6-4-9-7-5/h4H,2-3H2,1H3 |
InChI 键 |
SPWJPSDTJYXISS-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=NOC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















